"synthesis of 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine"
"synthesis of 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine"
An In-Depth Technical Guide to the Synthesis of 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine
Abstract
This technical guide provides a comprehensive, step-by-step methodology for the synthesis of the novel chemical entity, 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine. The document is structured to provide researchers, scientists, and drug development professionals with a scientifically sound and reproducible synthetic route, grounded in established chemical principles. The synthesis is approached via a convergent strategy, involving the preparation of two key heterocyclic precursors, cis/trans-2,6-dimethylmorpholine and N-Boc-2-(chloromethyl)pyrrolidine, followed by their coupling and subsequent deprotection. Each stage of the synthesis is detailed with explicit experimental protocols, reagent specifications, and expected outcomes. The rationale behind key experimental choices is elucidated to provide a deeper understanding of the reaction mechanisms and potential challenges. All quantitative data is summarized in tabular format for clarity, and process workflows are visualized using Graphviz diagrams to enhance comprehension. This guide is intended to serve as a practical resource for the synthesis of this and structurally related compounds, which hold potential for exploration in medicinal chemistry and drug discovery programs.
Introduction
The confluence of multiple privileged heterocyclic scaffolds within a single molecular entity represents a compelling strategy in modern drug discovery for exploring novel chemical space. The target molecule, 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine, is a novel compound that marries the structural features of morpholine and pyrrolidine. The morpholine ring is a common motif in a multitude of approved drugs, valued for its favorable physicochemical properties and ability to engage in hydrogen bonding.[1][2] Similarly, the pyrrolidine ring is a cornerstone of many natural products and synthetic drugs, offering a versatile scaffold for stereochemical diversity.[3][4] The dimethyl substitution on the morpholine ring and the methylene linker to the pyrrolidine introduce specific conformational constraints and steric features that could be exploited for selective biological targeting.
This guide outlines a robust and logical synthetic pathway to access this promising compound, starting from commercially available precursors. The chosen strategy emphasizes efficiency, scalability, and control over the chemical transformations.
Retrosynthetic Analysis and Synthetic Strategy
A convergent retrosynthetic analysis of the target molecule suggests a logical disconnection at the C-N bond between the morpholine nitrogen and the pyrrolidin-2-ylmethyl moiety. This approach simplifies the synthesis into the preparation of two key building blocks: 2,6-dimethylmorpholine and a suitably activated pyrrolidine derivative, such as 2-(chloromethyl)pyrrolidine. The pyrrolidine nitrogen will be protected with a tert-butyloxycarbonyl (Boc) group to prevent self-alkylation and other side reactions during the coupling step.
Figure 1: Retrosynthetic analysis of 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine.
Synthesis of Precursors
Synthesis of cis/trans-2,6-Dimethylmorpholine
The synthesis of 2,6-dimethylmorpholine is well-documented and can be reliably achieved through the acid-catalyzed cyclization of diisopropanolamine.[5][6] This reaction typically yields a mixture of cis and trans isomers, which can often be used directly in subsequent steps or separated by fractional distillation if a specific isomer is required.[6]
Experimental Protocol:
-
To a reaction vessel equipped with a mechanical stirrer, dropping funnel, and a distillation apparatus, cautiously add concentrated sulfuric acid.
-
While vigorously stirring, slowly add diisopropanolamine to the sulfuric acid. The addition is exothermic and the temperature should be monitored.
-
After the addition is complete, heat the reaction mixture to 170-180 °C. Water will begin to distill off.
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Maintain the temperature and continue the reaction for 3-5 hours, or until no more water is collected.
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Allow the reaction mixture to cool to room temperature.
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Slowly and carefully add the cooled reaction mixture to a stirred, ice-cold solution of concentrated sodium hydroxide to neutralize the acid and liberate the free amine.
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The product, 2,6-dimethylmorpholine, will separate as an organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation.
Table 1: Materials and Reagents for the Synthesis of 2,6-Dimethylmorpholine
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| Diisopropanolamine | 133.19 | 1.0 | 133.19 g |
| Sulfuric Acid (98%) | 98.08 | 1.5 - 2.0 | 83 - 110 mL |
| Sodium Hydroxide | 40.00 | As needed | As needed |
| Dichloromethane | 84.93 | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Figure 2: Experimental workflow for the synthesis of 2,6-dimethylmorpholine.
Synthesis of N-Boc-2-(chloromethyl)pyrrolidine
This precursor is synthesized in a two-step process starting from commercially available N-Boc-proline.
The carboxylic acid functionality of N-Boc-proline is reduced to a primary alcohol. A common and effective method is the use of borane-tetrahydrofuran complex.
Experimental Protocol:
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In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-proline in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (1 M in THF) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-prolinol as a colorless oil or a white solid.
Table 2: Materials and Reagents for the Synthesis of N-Boc-Prolinol
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| N-Boc-Proline | 215.25 | 1.0 | 215.25 g |
| Borane-THF complex (1 M) | - | 1.2 | 1.2 L |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | As needed |
| Methanol | 32.04 | - | As needed |
| Ethyl Acetate | 88.11 | - | As needed |
| Saturated Sodium Bicarbonate | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
Expected Yield: >90%
The primary alcohol of N-Boc-prolinol is converted to a chloride using a chlorinating agent such as thionyl chloride or cyanuric chloride. The use of thionyl chloride in the presence of a base like pyridine is a standard procedure.
Experimental Protocol:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N-Boc-prolinol in anhydrous dichloromethane.
-
Add pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by carefully pouring it into ice-cold water.
-
Separate the organic layer and wash it sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-2-(chloromethyl)pyrrolidine.
Table 3: Materials and Reagents for the Synthesis of N-Boc-2-(chloromethyl)pyrrolidine
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| N-Boc-Prolinol | 201.27 | 1.0 | 201.27 g |
| Thionyl Chloride | 118.97 | 1.2 | 87.5 mL |
| Pyridine | 79.10 | 1.5 | 120 mL |
| Anhydrous Dichloromethane | 84.93 | - | As needed |
| 1 M Hydrochloric Acid | - | - | As needed |
| Saturated Sodium Bicarbonate | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Expected Yield: 80-90%
Final Coupling and Deprotection
N-Alkylation of 2,6-Dimethylmorpholine with N-Boc-2-(chloromethyl)pyrrolidine
This step involves a nucleophilic substitution reaction where the secondary amine of 2,6-dimethylmorpholine displaces the chloride from N-Boc-2-(chloromethyl)pyrrolidine. A non-nucleophilic base is used to scavenge the HCl formed during the reaction.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2,6-dimethylmorpholine and N-Boc-2-(chloromethyl)pyrrolidine in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate or diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Boc-protected product. This can be purified by column chromatography if necessary.
Table 4: Materials and Reagents for N-Alkylation
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| 2,6-Dimethylmorpholine | 115.17 | 1.0 | 115.17 g |
| N-Boc-2-(chloromethyl)pyrrolidine | 219.70 | 1.1 | 241.67 g |
| Potassium Carbonate | 138.21 | 2.0 | 276.42 g |
| Acetonitrile | 41.05 | - | As needed |
| Ethyl Acetate | 88.11 | - | As needed |
| Water | 18.02 | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Expected Yield: 70-85%
Deprotection of the Boc Group
The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.
Experimental Protocol:
-
Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH or K₂CO₃) to a pH of >10.
-
Extract the aqueous layer with dichloromethane or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine.
Table 5: Materials and Reagents for Boc Deprotection
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| Boc-protected Intermediate | ~314.46 | 1.0 | ~314.46 g |
| Trifluoroacetic Acid (TFA) | 114.02 | - | 5-10 equivalents |
| Dichloromethane | 84.93 | - | As needed |
| Sodium Hydroxide Solution (e.g., 2M) | - | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Expected Yield: >90%
Figure 3: Final steps in the synthesis of 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine.
Characterization
The identity and purity of the final product, 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 6. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]
